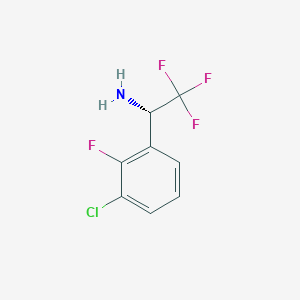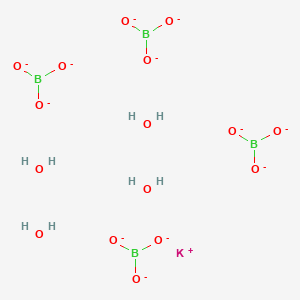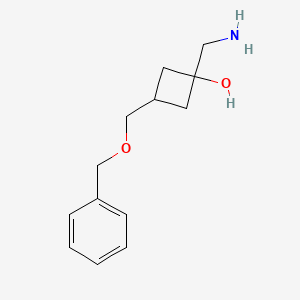
5-Bromo-3-chloro-1-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-1-ethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of bromine and chlorine substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-2-hydrazinopyridine with an appropriate bromoalkyne under reflux conditions. The reaction is usually carried out in a solvent such as tert-butanol with sodium tert-butoxide as a base . The mixture is heated to reflux, and the product is isolated after cooling and filtration.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of safer and more environmentally friendly solvents and reagents is often prioritized to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of different pyrazole derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
5-Bromo-3-chloro-1-ethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-chloro-1H-pyrazole
- 5-Chloro-3-ethyl-1H-pyrazole
- 3-Bromo-5-chloro-1H-pyrazole
Uniqueness
5-Bromo-3-chloro-1-ethyl-1H-pyrazole is unique due to the specific combination of bromine, chlorine, and ethyl substituents on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C5H6BrClN2 |
|---|---|
Molecular Weight |
209.47 g/mol |
IUPAC Name |
5-bromo-3-chloro-1-ethylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-2-9-4(6)3-5(7)8-9/h3H,2H2,1H3 |
InChI Key |
UIVBNGXWQILRET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13908890.png)

![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)
![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)




![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)





